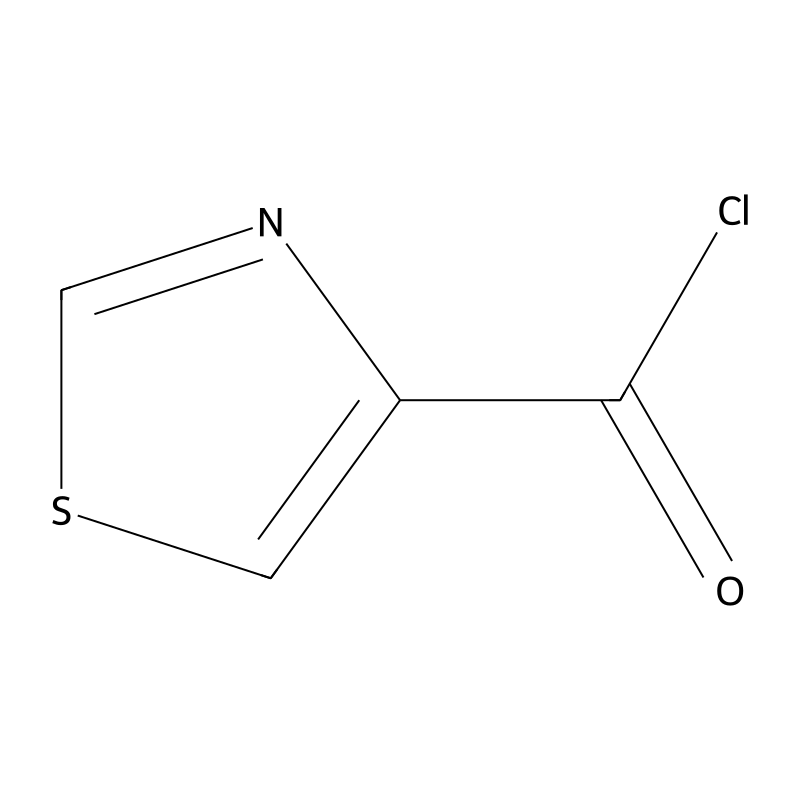1,3-Thiazole-4-carbonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- 1,3-Thiazole-4-carbonyl chloride is a chemical compound used in various chemical reactions .
- It’s often used in the synthesis of other complex molecules .
- Thiazoles and their derivatives have been found to have a wide range of pharmaceutical and biological activities .
- These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Thiazole-based compounds are often modified at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
- Thiazoles are also used in agrochemicals .
- They’re used in the synthesis of various pesticides and herbicides .
- Thiazoles are used in the production of rubber vulcanization .
- They’re also used in the production of dyes and pigments .
- Thiazoles are used as sensitizers in the photography industry .
- They’re used to increase the light sensitivity of photographic films .
Chemical Synthesis
Pharmaceutical Applications
Agrochemical Applications
Industrial Applications
Photographic Sensitizers
Liquid Crystals
- Thiazole derivatives have been found to possess antibacterial and antifungal properties .
- They can be used in the development of new antimicrobial agents .
- Some thiazole derivatives have shown potential as antituberculosis agents .
- They could be used in the treatment of tuberculosis .
- Thiazole derivatives have been found to have anti-hepatitis B viral activities .
- They could be used in the development of new antiviral drugs .
- Some thiazole derivatives have shown potential as antileishmanial agents .
- They could be used in the treatment of leishmaniasis .
- Thiazole derivatives have been found to possess anti-inflammatory and analgesic properties .
- They can be used in the development of new anti-inflammatory and analgesic drugs .
Antibacterial and Antifungal Applications
Antituberculosis Applications
Anti-hepatitis B Viral Applications
Antileishmanial Applications
Anti-inflammatory and Analgesic Applications
CNS Depressant Applications
- Thiazoles are used in the synthesis of antidepressant drugs .
- They are a key component in drugs like pramipexole .
- Thiazoles are used in the synthesis of antiulcer agents .
- They are a key component in drugs like nizatidine .
- Thiazoles are used in the synthesis of antimicrobial drugs .
- They are a key component in drugs like sulfathiazole .
- Thiazoles are used in the synthesis of HIV/AIDS drugs .
- They are a key component in drugs like ritonavir .
- Thiazoles are used in the synthesis of cancer treatment drugs .
- They are a key component in drugs like tiazofurin .
Antidepressant Applications
Antiulcer Applications
Antimicrobial Applications
HIV/AIDS Treatment Applications
Cancer Treatment Applications
Photosensitizer Applications
1,3-Thiazole-4-carbonyl chloride is an organic compound characterized by the molecular formula C₄H₂ClNOS. It features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is a reactive acyl chloride, known for its role in various
As with most acid chlorides, 1,3-thiazole-4-carbonyl chloride is expected to be corrosive and irritating to skin, eyes, and respiratory system. It likely reacts readily with water, releasing hydrochloric acid (HCl) fumes. Specific data on its toxicity or flammability is not available.
Safety Precautions:
- Always wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood when handling 1,3-thiazole-4-carbonyl chloride.
- Work in a well-ventilated area.
- Avoid contact with skin, eyes, and clothing.
- Handle with care and dispose of according to local regulations.
- Acylation Reactions: It can react with amines to form thiazole amides, which are valuable intermediates in organic synthesis.
- Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
- Hydrolysis: In the presence of water, it hydrolyzes to yield 1,3-thiazole-4-carboxylic acid, releasing hydrochloric acid as a byproduct .
Research indicates that 1,3-thiazole-4-carbonyl chloride exhibits notable biological activity. It has been studied for its potential antimicrobial properties, particularly against certain bacterial strains. Additionally, derivatives of this compound have shown promise in pharmacological applications, including anti-inflammatory and anticancer activities. The thiazole moiety is often associated with various biological effects due to its ability to interact with biological targets .
Several methods have been developed for synthesizing 1,3-thiazole-4-carbonyl chloride:
- From Thiazole Derivatives: One common approach involves the reaction of thiazole derivatives with phosphorus pentachloride or thionyl chloride to introduce the carbonyl chloride functionality.
- Direct Chlorination: Another method includes chlorination of 1,3-thiazole-4-carboxylic acid using reagents such as oxalyl chloride or phosphorus oxychloride .
These methods allow for the efficient production of 1,3-thiazole-4-carbonyl chloride in laboratory settings.
1,3-Thiazole-4-carbonyl chloride finds applications in various fields:
- Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Proteomics Research: The compound is utilized in proteomics for labeling and modifying proteins .
- Material Science: Its derivatives are explored for use in developing new materials with specific properties.
Studies focusing on the interactions of 1,3-thiazole-4-carbonyl chloride with biological molecules have revealed insights into its reactivity and potential therapeutic uses. For example:
- Protein Binding Studies: Research has shown that this compound can effectively bind to certain proteins, influencing their function and stability.
- Enzyme Inhibition: Some derivatives have been evaluated for their ability to inhibit specific enzymes involved in disease pathways, indicating potential as drug candidates .
Several compounds share structural similarities with 1,3-thiazole-4-carbonyl chloride. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Thiazole-4-carboxylic acid | C₄H₃NOS | Contains a carboxylic acid group instead of a chloride. |
| 2-Amino-1,3-thiazole | C₄H₄N₂S | Contains an amino group; used in pharmaceuticals. |
| 5-Methylthiazole | C₅H₆N₂S | Methyl substitution at position 5; involved in flavor chemistry. |
1,3-Thiazole-4-carbonyl chloride is unique due to its acyl chloride functionality that enhances its reactivity compared to these similar compounds. Its ability to participate in acylation reactions makes it particularly valuable in synthetic organic chemistry .








